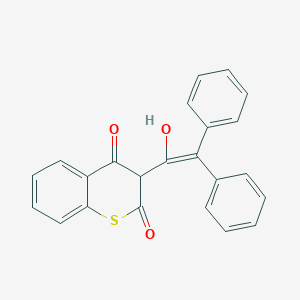
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzothiopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione typically involves the following steps:
Formation of the Benzothiopyran Core: This can be achieved through the cyclization of appropriate thiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxy-Diphenylethenyl Group: This step involves the reaction of the benzothiopyran core with a diphenylacetylene derivative in the presence of a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the diphenylethenyl group can be reduced to form a saturated derivative.
Substitution: The benzothiopyran core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzothiopyran compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiopyran Derivatives: Compounds with similar core structures but different substituents.
Diphenylethenyl Derivatives: Compounds with similar diphenylethenyl groups but different core structures.
Uniqueness
3-(1-Hydroxy-2,2-diphenylethenyl)-2H-1-benzothiopyran-2,4(3H)-dione is unique due to its specific combination of the benzothiopyran core and the hydroxy-diphenylethenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61487-08-9 |
|---|---|
Molekularformel |
C23H16O3S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-(1-hydroxy-2,2-diphenylethenyl)thiochromene-2,4-dione |
InChI |
InChI=1S/C23H16O3S/c24-21-17-13-7-8-14-18(17)27-23(26)20(21)22(25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20,25H |
InChI-Schlüssel |
UGABZUMDSWPYIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2C(=O)C3=CC=CC=C3SC2=O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


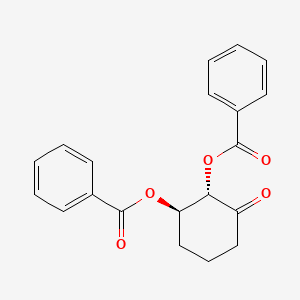
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
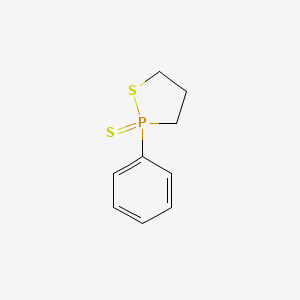
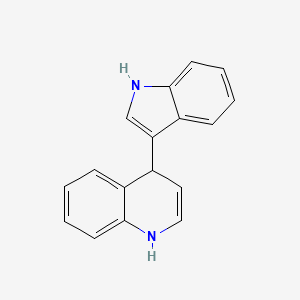
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
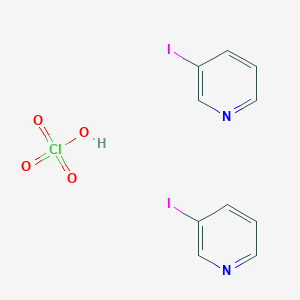
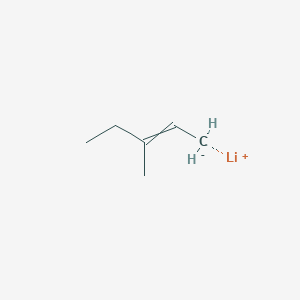
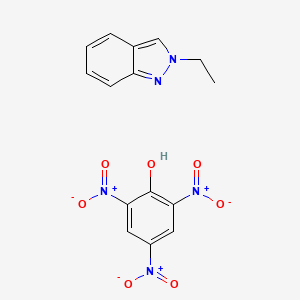
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)



